

(S)-Indoximod-d3: A Technical Guide for Immunometabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-Indoximod-d3	
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Executive Summary

(S)-Indoximod-d3 is the deuterated form of (S)-Indoximod, an orally active small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors of IDO1, (S)-Indoximod acts as a tryptophan mimetic, thereby circumventing the immunosuppressive effects of tryptophan catabolism by activating the mTORC1 signaling pathway. This unique mechanism of action positions **(S)-Indoximod-d3** as a valuable tool for research in immunometabolism, particularly in the context of cancer immunotherapy. This technical guide provides an in-depth overview of **(S)-Indoximod-d3**, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to (S)-Indoximod-d3 and its Target: The IDO Pathway

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses. By catabolizing the essential amino acid tryptophan, IDO1 creates a local microenvironment depleted of tryptophan and enriched in its metabolites, collectively known as kynurenines. This has profound immunosuppressive effects, including the inhibition of effector T cell proliferation and the promotion of regulatory T cell (Treg) function.[1][2] Many tumors exploit this pathway to evade immune surveillance.[3][4]

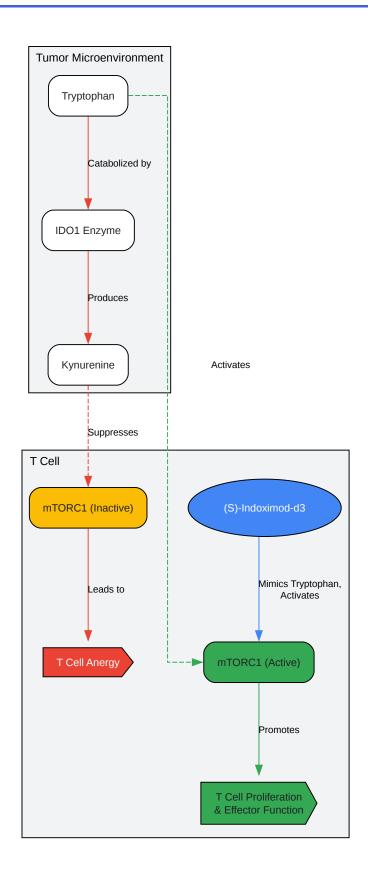


(S)-Indoximod-d3, as a stable isotope-labeled version of (S)-Indoximod (also known as D-1MT), offers a valuable tool for pharmacokinetic and metabolic studies.[5] The core therapeutic hypothesis is that by inhibiting the IDO pathway, (S)-Indoximod can restore anti-tumor immunity.

Mechanism of Action: A Tryptophan Mimetic Activating mTORC1

(S)-Indoximod's mechanism of action is distinct from that of direct IDO1 enzymatic inhibitors. It does not directly bind to and inhibit the IDO1 enzyme. Instead, it functions as a tryptophan mimetic. In conditions of tryptophan scarcity induced by IDO1 activity, (S)-Indoximod is interpreted by the cell as a tryptophan sufficiency signal. This leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][6] The activation of mTORC1 reverses the anergic state of T cells, restoring their proliferative capacity and effector functions.[7][8]





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Caption: Signaling pathway of (S)-Indoximod-d3 in T cells.



Quantitative Data

The following tables summarize key quantitative data for (S)-Indoximod from in vitro and in vivo studies. Data for the deuterated form, **(S)-Indoximod-d3**, is primarily for use as an internal standard in pharmacokinetic analyses and is not typically assessed for efficacy.

Table 1: In Vitro Activity of (S)-Indoximod

Parameter	Value	Cell Type/Assay Condition	Reference
IC50 (mTORC1 Suppression Relief)	~70 nM	Cells subjected to IDO/TDO-mediated tryptophan depletion.	[4][6]
EC50 (T Cell Proliferation Restoration)	23.2 μM (95% CI: 14.6-36.7 μM)	Co-culture of CD8+ T cells with TDO- expressing SW48 cells.	[1]
EC50 (T Cell Proliferation Restoration)	41.4 μM (95% CI: 31.1-55.4 μM)	CD8+ T cells in media conditioned by TDO- expressing SW48 cells.	[1]

Table 2: Preclinical Pharmacokinetics of Indoximod

Species	Dosing Regimen	Cmax	Tmax	AUC	Bioavaila bility	Referenc e
Mouse	Not specified	Not specified	Not specified	Not specified	>5-fold increase with NLG802 prodrug vs. Indoximod	[1]
Rat	Not specified	Not specified	Not specified	Not specified	Not specified	[1]



Note: Detailed preclinical pharmacokinetic data for (S)-Indoximod is not readily available in the public domain. The provided data highlights the improvement seen with a prodrug, suggesting that the bioavailability of Indoximod itself may be a limiting factor.

Table 3: Clinical Pharmacokinetics of Indoximod (Phase

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Parameter	Value	Dosing Regimen	Reference
Cmax	~12 µM	2000 mg twice daily	[9][10]
Tmax	2.9 hours	Not specified	[3][9]
Half-life (t1/2)	10.5 hours	Not specified	[3][9]

Table 4: In Vivo Efficacy of Indoximod

Cancer Model	Treatment Regimen	Outcome	Reference
B16 Murine Melanoma	Combination with immune checkpoint therapy	Improved tumor response	[3][4]
MMTV-neu Mouse Model (Breast Cancer)	Combination with paclitaxel	Significant tumor regression compared to either agent alone.	[7]
Metastatic Melanoma (Clinical Trial)	Combination with Pembrolizumab	Overall Response Rate (ORR): 53%, Complete Response (CR): 18%	[3]
Metastatic Pancreatic Cancer (Clinical Trial)	Combination with Gemcitabine and Nab- paclitaxel	Overall Response Rate (ORR): 46.2%	[11]

Note: Specific percentages of tumor growth inhibition (TGI) from preclinical studies are not consistently reported in the available literature.

Experimental Protocols

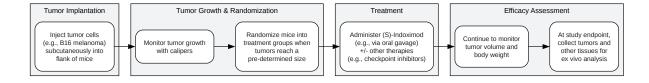


The following are detailed methodologies for key experiments to assess the activity of (S)-Indoximod.

T Cell Proliferation Assay

This assay measures the ability of (S)-Indoximod to restore the proliferation of T cells that are suppressed by IDO-expressing cells.





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- To cite this document: BenchChem. [(S)-Indoximod-d3: A Technical Guide for Immunometabolism Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578810#s-indoximod-d3-for-immunometabolism-research]

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